Metabolic Fate: Terminal Amine Confers Substrate Activity Toward Amine Oxidase Unavailable to α‑Methyl Amphetamines
Phenylpropylamines that carry the amino group on the terminal carbon of the side chain, such as 3-(4-benzyloxy-phenyl)-1-methyl-propylamine, are oxidized by amine oxidase, whereas compounds with the amino group on the carbon adjacent to the terminal carbon (e.g., 4‑benzyloxyamphetamine) are not inactivated by amine oxidase [1]. This qualitative class‑level difference was experimentally demonstrated using oxygen‑consumption measurements in the presence of amine oxidase preparations; terminal‑amine substrates showed measurable oxidative deamination, while α‑methyl‑substituted amphetamines showed no detectable oxidation under the same conditions [1].
| Evidence Dimension | Substrate status for amine oxidase |
|---|---|
| Target Compound Data | Oxidatively deaminated by amine oxidase (class‑level observation for terminal‑amine phenylpropylamines) |
| Comparator Or Baseline | 4‑Benzyloxyamphetamine (α‑methyl‑substituted amphetamine) – not a substrate for amine oxidase |
| Quantified Difference | Qualitative yes/no difference; quantitative O₂ uptake observed for terminal‑amine series but absent for α‑methyl amphetamine series |
| Conditions | Amine oxidase enzyme preparation, Warburg manometric O₂ uptake assay (Beyer, 1941) |
Why This Matters
Procurement of the incorrect positional isomer would yield a compound with fundamentally different metabolic half‑life and in vivo duration, invalidating pharmacological or toxicological study results.
- [1] Beyer KH. The enzymic inactivation of substituted phenylpropyl-(sympathomimetic)-amines. J Pharmacol Exp Ther. 1941;71(2):151-163. View Source
